Butyl[1-(2,4-difluorophenyl)ethyl]amine
Description
Butyl[1-(2,4-difluorophenyl)ethyl]amine is a fluorinated amine derivative characterized by a butyl group attached to a nitrogen atom, which is further bonded to a 2,4-difluorophenyl-substituted ethyl chain. Fluorine atoms enhance metabolic stability and electron-withdrawing effects, making the compound a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-4-7-15-9(2)11-6-5-10(13)8-12(11)14/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
CNJBHFSWLYVHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2,4-difluorophenyl)ethyl]amine typically involves the reaction of 2,4-difluorophenylacetonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2,4-difluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Butyl[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Butyl[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs
Tert-Butyl N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alaninate
- Structure: Features a tert-butyl group, a difluorobenzoyl-pyridinone core, and an alaninate ester.
- Key Differences: The presence of a pyridinone ring and ester functionality distinguishes it from Butyl[1-(2,4-difluorophenyl)ethyl]amine.
(4-Methylphenyl)MethylAmine
- Structure : Contains a trifluoromethylphenyl group instead of difluorophenyl and a 4-methylbenzyl substituent.
- Key Differences : The trifluoromethyl group increases electron-withdrawing effects and molecular weight (293.33 g/mol vs. ~271 g/mol for the target compound). This enhances lipophilicity but may reduce solubility in aqueous media .
1-[4-(Butan-2-Yl)Phenyl]-2-(4-Fluorophenyl)Ethan-1-Amine
- Structure : Shares a butyl group and fluorophenyl moiety but differs in substitution pattern (4-fluorophenyl vs. 2,4-difluorophenyl).
Physicochemical Properties
| Property | This compound | (4-Methylphenyl)MethylAmine | 1-[4-(Butan-2-Yl)Phenyl]-2-(4-Fluorophenyl)Ethan-1-Amine |
|---|---|---|---|
| Molecular Weight | ~271 g/mol (estimated) | 293.33 g/mol | 271.37 g/mol |
| Fluorine Substitution | 2,4-difluorophenyl | 2-(trifluoromethyl)phenyl | 4-fluorophenyl |
| Lipophilicity (LogP) | Moderate (predicted) | High (due to CF₃) | Moderate |
| Solubility | Low in water | Very low in water | Low in water |
Biological Activity
Butyl[1-(2,4-difluorophenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula that includes a butyl group and a difluorophenyl moiety, which may influence its interaction with biological targets. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease processes, particularly those related to cancer and hyperproliferative disorders. The difluorophenyl group likely enhances binding affinity to these targets.
- Cellular Signaling Modulation : The compound appears to influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This modulation could be beneficial in cancer therapy by promoting cell death in malignant cells while sparing normal cells.
Biological Activity Data
A summary of biological activity findings is presented in the following table:
| Study Reference | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Enzyme Inhibition | TBD | Unknown Enzyme | |
| Cytotoxicity | TBD | HeLa Cells | |
| Anti-inflammatory | TBD | Carrageenan-induced model |
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved apoptosis induction through caspase activation .
- Anti-inflammatory Effects : In vivo models indicated that compounds with similar structures reduced inflammation markers significantly in carrageenan-induced paw edema models. This suggests potential therapeutic applications in treating inflammatory diseases .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Compounds with similar structures have shown favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
